An In-depth Technical Guide to 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and established synthetic methodologies to present its structure, predicted properties, a plausible synthetic pathway, and potential biological significance. The benzimidazole core, particularly when substituted with halogens and alkyl groups, is a well-established pharmacophore, suggesting that the title compound may exhibit noteworthy biological activity.[1][2][3] This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel polysubstituted benzimidazoles.
Introduction: The Significance of Fluorinated Benzimidazoles in Drug Discovery
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[4][5] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties.[6] This is often attributed to fluorine's high electronegativity, small steric footprint, and its ability to form strong carbon-fluorine bonds, which can enhance metabolic stability, binding affinity to target proteins, and membrane permeability. Consequently, fluorinated benzimidazoles are of considerable interest in the development of novel therapeutic agents.[6] 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole combines the key features of a halogenated (bromo and fluoro) and N-alkylated benzimidazole, making it an intriguing candidate for biological investigation.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole is characterized by a fused benzene and imidazole ring system. The benzene ring is substituted with a bromine atom at the 5-position and two fluorine atoms at the 6- and 7-positions. The imidazole ring is substituted with an ethyl group at the 1-position.
Chemical Structure:
A summary of predicted physicochemical properties for 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole is presented in the table below. These values are computationally derived and serve as an estimation to guide experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₇BrF₂N₂ | - |
| Molecular Weight | 261.07 g/mol | - |
| XLogP3 | 2.6 | Echemi |
| Topological Polar Surface Area (PSA) | 17.8 Ų | Echemi |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 1 | - |
Proposed Synthetic Pathway and Experimental Protocols
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole.
Step 1: Synthesis of 4-Bromo-5,6-difluoro-benzene-1,2-diamine (Intermediate B)
The initial step involves the reduction of the nitro group of the starting material, 1-Bromo-2,3-difluoro-5-nitrobenzene, to an amine. A common and effective method for this transformation is the use of iron powder in acetic acid.[10]
Experimental Protocol (Representative):
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To a stirred solution of 1-Bromo-2,3-difluoro-5-nitrobenzene (1.0 eq) in glacial acetic acid, add iron powder (excess, e.g., 10 eq).
-
Heat the reaction mixture at a moderate temperature (e.g., 45-60 °C) under an inert atmosphere (e.g., argon) for several hours (e.g., 6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture to room temperature and pour it into a cold, basic solution (e.g., 5% NaOH) to neutralize the acetic acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-5,6-difluoro-benzene-1,2-diamine.
Step 2: Synthesis of 5-Bromo-6,7-difluoro-1H-benzimidazole (Intermediate C)
The formation of the benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine with a one-carbon synthon, such as formic acid. This is a well-established and widely used method.[9][11][12]
Experimental Protocol (Representative):
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In a round-bottomed flask, dissolve 4-Bromo-5,6-difluoro-benzene-1,2-diamine (1.0 eq) in formic acid (excess).
-
Heat the reaction mixture at reflux (approximately 100 °C) for a few hours (e.g., 2 hours).[11][12]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., 10% sodium hydroxide solution) until alkaline.
-
The crude product may precipitate out of the solution. Collect the solid by filtration and wash with cold water.
-
The crude 5-Bromo-6,7-difluoro-1H-benzimidazole can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Step 3: Synthesis of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole (Final Product D)
The final step is the N-alkylation of the benzimidazole intermediate. The ethyl group is introduced by reacting the benzimidazole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Experimental Protocol (Representative):
-
To a solution of 5-Bromo-6,7-difluoro-1H-benzimidazole (1.0 eq) in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) (1.1-1.5 eq).
-
Stir the mixture at room temperature for a short period to deprotonate the imidazole nitrogen.
-
Add the ethylating agent, such as ethyl iodide (1.1-1.2 eq), dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole, by column chromatography on silica gel.
Analytical Characterization (Predicted)
While experimental data is not available, the following are the expected analytical characteristics for 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the bromo and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbons attached to fluorine will exhibit C-F coupling.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in approximately a 1:1 ratio).
Potential Biological Activity and Applications in Drug Development
The benzimidazole core is associated with a broad spectrum of biological activities. The specific substitutions on 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole suggest several potential areas of therapeutic interest.
Antimicrobial Activity
Halogenated benzimidazoles have demonstrated significant antibacterial and antifungal properties.[1][2] The presence of both bromine and fluorine in the target molecule may enhance its antimicrobial potency. Bromo-substituted benzimidazoles have shown balanced activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action for antibacterial benzimidazoles can involve the inhibition of essential enzymes or disruption of the bacterial cell wall synthesis.[13]
Anticancer Activity
Fluorinated benzimidazole derivatives have been investigated as potential anticancer agents, with some compounds showing significant cytotoxic effects against various cancer cell lines.[3][6][14] The proposed mechanisms of action for anticancer benzimidazoles are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3] The selective cytotoxicity of some imidazole derivatives against cancer cells, while sparing normal cells, makes this class of compounds particularly promising for oncology research.[1]
Conclusion and Future Perspectives
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole represents a novel, synthetically accessible molecule with significant potential for drug discovery and development. The strategic incorporation of fluorine and bromine atoms, along with an N-ethyl group, on the benzimidazole scaffold suggests that this compound could exhibit potent and selective biological activities. The proposed synthetic route provides a practical framework for its preparation, enabling further investigation into its physicochemical properties and therapeutic potential. Future research should focus on the synthesis and full analytical characterization of this compound, followed by a comprehensive evaluation of its biological activity, particularly in the areas of antimicrobial and anticancer research. Such studies will be crucial in determining the viability of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole as a lead compound for the development of new therapeutic agents.
References
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. Available at: [Link]
-
1-bromo-2,3-difluoro-5-nitrobenzene | CAS 374633-24-6. AMERICAN ELEMENTS ®. Available at: [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC - PubMed Central. Available at: [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Future Medicinal Chemistry. Available at: [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]
-
Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles | Request PDF. ResearchGate. Available at: [Link]
- Synthesis method for 4-bromo-o-phenylenediamine. Google Patents.
-
ANTIMICROBIAL ACTIVITY OF BENZIMIDAZOLE AND ITS SYNTHESIZED HYBRID DERIVATIVES. ResearchGate. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. Available at: [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Future Medicinal Chemistry. Available at: [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - PubMed Central. Available at: [Link]
- Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.
-
Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare. Available at: [Link]
-
Benzimidazole. Organic Syntheses Procedure. Available at: [Link]
- Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Available at: [Link]
-
The Study of Antibacterial Activity of Benzimidazole Derivative Synthesized from Citronellal. ResearchGate. Available at: [Link]
-
4-Bromo-N,N′-diphenylbenzimidamide N′-oxide. ResearchGate. Available at: [Link]
-
To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. Available at: [Link]
-
5-Bromo-1,3-difluoro-2-nitrobenzene. PubChem. Available at: [Link]
-
Benzene, 1-bromo-3-nitro-. Organic Syntheses Procedure. Available at: [Link]
-
Exploring the Reactivity of 1-Bromo-3,5-difluoro-2-nitrobenzene in Organic Transformations. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 10. 3,6-dibromo-4,5-difluoro-1,2-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
